molecular formula C20H17ClN2O4 B2682729 Ethyl 4-(2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamido)benzoate CAS No. 946283-88-1

Ethyl 4-(2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamido)benzoate

Cat. No. B2682729
CAS RN: 946283-88-1
M. Wt: 384.82
InChI Key: DGYQIPPPTRGIQW-UHFFFAOYSA-N
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Description

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .


Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . For example, Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles .


Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as various therapeutic agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a related compound, 2-(3-(4-Chlorophenyl)isoxazol-5-yl)ethanol, it is a solid with a molecular weight of 223.66 .

Scientific Research Applications

Antibacterial and Antifungal Agents

One of the primary applications of compounds structurally related to Ethyl 4-(2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamido)benzoate is their potential as antimicrobial agents. For instance, quinazoline derivatives have shown promise in combating bacterial and fungal infections due to their potent antibacterial and antifungal activities against strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

Antitumor and Proapoptotic Effects

Another significant application is in the field of cancer research, where benzophenone analogues have been synthesized and found to exhibit antitumor and proapoptotic effects in Ehrlich ascites tumor cells. These compounds have shown potential in inhibiting cell proliferation and inducing apoptosis, suggesting their usefulness as anticancer agents (Prabhakar et al., 2006).

Electrochromic Materials

Compounds like Ethyl 4-(2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamido)benzoate also find applications in materials science, particularly in the development of electrochromic materials. Novel donor–acceptor type monomers have been synthesized for their good electrochemical activity and potential in creating polymers that exhibit color changes under different applied potentials, making them suitable for electrochromic devices (Hu et al., 2013).

Organic Synthesis and Catalysts

In organic synthesis, these compounds can act as intermediates for the synthesis of various functional materials, including catalysts for ketone reduction. The preparation of pincer functionalized catalysts starting from related compounds demonstrates the versatility of such molecules in facilitating complex chemical transformations (Facchetti et al., 2016).

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. For the related compound 2-(3-(4-Chlorophenyl)isoxazol-5-yl)ethanol, it has a hazard classification of Acute Tox. 4 Oral .

Future Directions

Given the wide range of biological activities and therapeutic potential of isoxazole derivatives, many researchers are engaged in the development of pharmacologically active agents bearing the isoxazole ring . This suggests that there could be future research opportunities in designing new isoxazole derivatives, including potentially “Ethyl 4-(2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamido)benzoate”.

Mechanism of Action

Target of Action

It is known that isoxazole derivatives, which include this compound, have a wide spectrum of biological activities . They have been found to bind with high affinity to multiple receptors , which could suggest a multi-target mode of action.

Mode of Action

Isoxazole derivatives are known to interact with their targets, leading to various biological responses . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Isoxazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, with downstream effects that contribute to its therapeutic potential.

Result of Action

Given the wide range of biological activities associated with isoxazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

properties

IUPAC Name

ethyl 4-[[2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-2-26-20(25)14-5-9-16(10-6-14)22-19(24)12-17-11-18(27-23-17)13-3-7-15(21)8-4-13/h3-11H,2,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYQIPPPTRGIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamido)benzoate

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